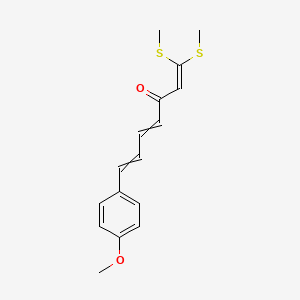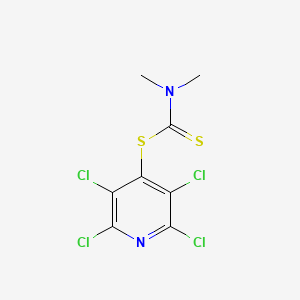
Carbamodithioic acid, dimethyl-, 2,3,5,6-tetrachloro-4-pyridinyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamodithioic acid, dimethyl-, 2,3,5,6-tetrachloro-4-pyridinyl ester is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyridine ring substituted with four chlorine atoms and an ester group derived from carbamodithioic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamodithioic acid, dimethyl-, 2,3,5,6-tetrachloro-4-pyridinyl ester typically involves the esterification of carbamodithioic acid with 2,3,5,6-tetrachloro-4-pyridinol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or chloroform.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of automated systems for temperature and pressure control can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Carbamodithioic acid, dimethyl-, 2,3,5,6-tetrachloro-4-pyridinyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted pyridine derivatives, depending on the nucleophile used.
Scientific Research Applications
Carbamodithioic acid, dimethyl-, 2,3,5,6-tetrachloro-4-pyridinyl ester has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of pesticides and herbicides due to its ability to inhibit certain biological pathways in pests.
Mechanism of Action
The mechanism of action of carbamodithioic acid, dimethyl-, 2,3,5,6-tetrachloro-4-pyridinyl ester involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biological processes in microorganisms or pests, leading to their death. The exact molecular pathways involved depend on the specific application and target organism.
Comparison with Similar Compounds
Similar Compounds
Carbamodithioic acid, dimethyl-, methyl ester: Similar in structure but lacks the pyridine ring and chlorine substitutions.
Carbamodithioic acid, diethyl-, methyl ester: Contains ethyl groups instead of methyl groups, leading to different chemical properties.
1,4-Benzenedicarboxylic acid, 2,3,5,6-tetrachloro-, dimethyl ester: Similar in having tetrachloro substitutions but differs in the core structure.
Uniqueness
Carbamodithioic acid, dimethyl-, 2,3,5,6-tetrachloro-4-pyridinyl ester is unique due to the combination of the carbamodithioic ester group with a highly substituted pyridine ring. This structure imparts distinct chemical reactivity and biological activity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
154355-31-4 |
|---|---|
Molecular Formula |
C8H6Cl4N2S2 |
Molecular Weight |
336.1 g/mol |
IUPAC Name |
(2,3,5,6-tetrachloropyridin-4-yl) N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C8H6Cl4N2S2/c1-14(2)8(15)16-5-3(9)6(11)13-7(12)4(5)10/h1-2H3 |
InChI Key |
BDINIHLLICVOEI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S)SC1=C(C(=NC(=C1Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




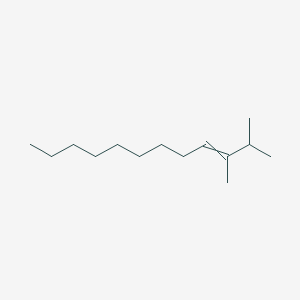



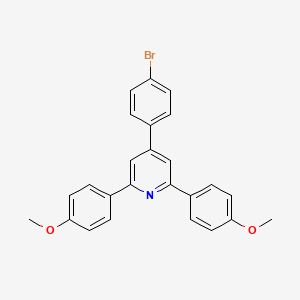
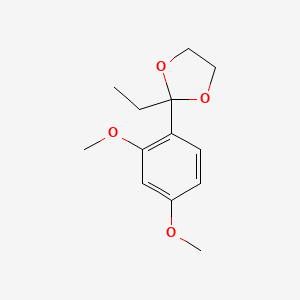
![N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethyloctan-1-aminium chloride](/img/structure/B14266942.png)
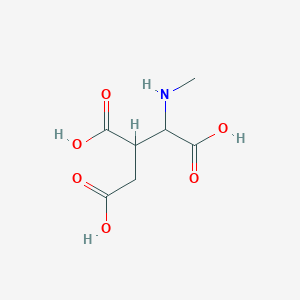
![13-(3,6,9,15-Tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-trien-13-yl)-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-triene](/img/structure/B14266951.png)
![2-[2-(Cyclopenta-1,3-dien-1-yl)-2-methylpropyl]pyridine](/img/structure/B14266952.png)

